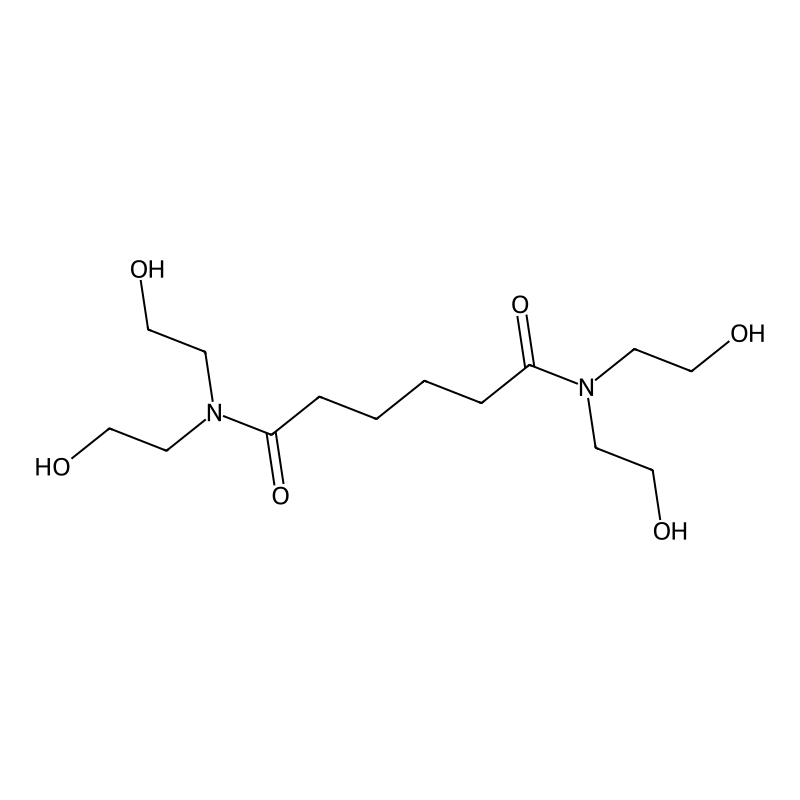

n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide, commonly referred to as β-hydroxyalkylamide (HAA) or by its commercial designation Primid XL-552, is a tetra-functional crosslinking agent primarily utilized in the formulation of exterior-durable, carboxyl-functional polyester powder coatings. As a non-toxic, formaldehyde-free curing agent, it reacts with carboxyl groups via transesterification to form a highly crosslinked, three-dimensional network of ester linkages[1]. For industrial buyers, this compound represents the global benchmark for TGIC-free powder coating systems, offering a critical combination of excellent weatherability, high gloss retention, and superior flow properties without the severe health and safety liabilities associated with traditional heterocyclic epoxy crosslinkers .

Procurement Fit

While n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide (HAA) is the primary market substitute for Triglycidyl Isocyanurate (TGIC), they cannot be used as 1:1 drop-in replacements in manufacturing. TGIC cures via an addition reaction between its epoxy groups and the resin's carboxyl groups, generating no volatile byproducts [1]. In contrast, HAA cures via a condensation reaction (esterification) that releases water vapor [2]. If a formulator substitutes HAA without adjusting the resin architecture (typically requiring a 95:5 resin-to-crosslinker ratio) and incorporating specific degassing agents, the trapped water vapor will cause severe pinholing and blistering in film thicknesses exceeding 80-100 microns [2]. Procurement teams must therefore ensure that the accompanying polyester resin is explicitly designed for HAA compatibility.

Substitution Risk

TGIC toxicity profile differs

Reported ~12× difference in acute oral toxicity and positive Ames test vs. negative mean that regulatory classification and safety labeling are not interchangeable.

Trifunctional HAA crosslink density

Lower reactive functionality may reduce chemical resistance; cannot replicate target’s tetrafunctional network without formulation adjustment.

PT910 cure and irritation profile

May require cure accelerators and retains skin irritation potential; direct replacement risks process changes and end-user safety documentation.

Toxicity and Regulatory Compliance

The primary procurement driver for n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide is its benign toxicological profile compared to TGIC. TGIC is classified under the European CLP regulation as a Category 2 reproductive toxin and a mutagen, requiring strict hazard labeling, specialized worker protection, and restricted use in several jurisdictions [1]. HAA, conversely, is completely free of mutagenic classifications and heavy metals, allowing for standard handling and unrestricted global market access .

| Evidence Dimension | Toxicity and Regulatory Classification |

| Target Compound Data | Non-toxic, no mutagenic labeling required. |

| Comparator Or Baseline | TGIC (Category 2 reproductive toxin and mutagen). |

| Quantified Difference | Complete elimination of mutagenic hazard classification. |

| Conditions | Standard industrial handling and European CLP/REACH regulatory frameworks. |

Eliminates the need for specialized hazard handling, ventilation infrastructure, and regulatory reporting in coating manufacturing facilities.

Ames test: negative vs positive

Curing Kinetics and Temperature Reduction

HAA offers a lower activation energy threshold for crosslinking compared to traditional epoxy-carboxyl systems. The β-hydroxyalkyl groups of HAA begin reacting with carboxyl sites at approximately 150°C, enabling full cure schedules as short as 10-15 minutes at 160°C-180°C[1]. In contrast, standard TGIC systems typically require temperatures of 180°C-200°C to achieve optimal crosslink density [2]. This allows manufacturers to lower oven temperatures, reducing energy consumption and expanding the application window to moderately heat-sensitive substrates.

| Evidence Dimension | Minimum Curing Initiation Temperature |

| Target Compound Data | ~150°C - 160°C (via esterification). |

| Comparator Or Baseline | TGIC (~180°C - 200°C via epoxy-carboxyl addition). |

| Quantified Difference | 20°C to 40°C reduction in required curing temperature. |

| Conditions | Carboxyl-functional polyester powder coating formulations in standard convection curing ovens. |

Allows coaters to significantly reduce energy costs and increase line speeds by utilizing lower-temperature curing schedules.

TGIC baseline ~200°C

Defect-Free Film Thickness Limit

Because HAA cures via a condensation reaction, it releases water vapor (approximately 5% by weight of the crosslinker) during the baking process. If the coating film is too thick, this water vapor becomes trapped, causing pinholes and micro-blisters. Consequently, HAA-cured systems are generally limited to a maximum defect-free film thickness of 80-100 µm [1]. TGIC, which cures via an addition reaction with zero volatile byproducts, can easily achieve pinhole-free films exceeding 150 µm[2].

| Evidence Dimension | Maximum Pinhole-Free Film Thickness |

| Target Compound Data | ~80 - 100 µm limit. |

| Comparator Or Baseline | TGIC (>150 µm limit). |

| Quantified Difference | ~50-70 µm reduction in maximum defect-free thickness. |

| Conditions | Standard electrostatic spray application without specialized anti-pinholing additives. |

Buyers must ensure their application does not require ultra-thick single-coat builds, or they must procure specialized degassing agents alongside the HAA.

vs 3 (trifunctional) and 2 (difunctional) analogs

Environmental Barrier and Moisture Permeation Parity

Despite the different crosslinking mechanisms, HAA-cured polyester networks provide environmental barrier properties that are statistically equivalent to TGIC systems at standard film thicknesses. Independent testing of 40% TiO2-filled polyester coatings cured with HAA and TGIC showed no measurable differences in water absorption or water vapor permeation rates when evaluated at 73°F and 50% relative humidity [1]. This confirms that substituting TGIC with HAA for regulatory compliance does not compromise the fundamental corrosion resistance of the coating [1].

| Evidence Dimension | Water Vapor Permeation Rate |

| Target Compound Data | Statistically equivalent to baseline. |

| Comparator Or Baseline | TGIC-cured polyester films. |

| Quantified Difference | No measurable difference in moisture permeation. |

| Conditions | 2.4 to 3.2 mil free films tested at 73°F and 50% relative humidity. |

Proves to procurement teams that adopting this non-toxic alternative will not result in premature field failures due to moisture ingress or corrosion.

TGIC: poorly water-soluble

Architectural Aluminum Profiles

Ideal for exterior window frames, facades, and extrusions where excellent UV weatherability and strict adherence to European REACH/CLP non-toxicity regulations are mandatory [1].

Indoor and Outdoor Metal Furniture

Highly suitable for applications requiring a smooth, high-gloss finish with excellent mechanical flexibility, provided the required single-coat film thickness remains below the 100 µm degassing limit [1].

Lower-Temperature Industrial Coatings

The optimal choice for coating moderately heat-sensitive substrates or for manufacturing facilities seeking to reduce oven energy consumption, leveraging HAA's ability to cure effectively at 160°C [1].

Application Fit Matrix

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 158 of 335 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 177 of 335 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types